Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
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Description
Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.298. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Research has shown interest in the synthesis and chemical behavior of cyclobutane derivatives due to their potential in creating biologically active compounds. For instance, the work by Niwayama and Houk (1992) on "Competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions" explores the synthesis of methyl 3-formylcyclobutene-3-carboxylate, highlighting the importance of cyclobutane derivatives in understanding reaction mechanisms and selectivity in organic synthesis Niwayama, S., & Houk, K. (1992).
Natural Products Synthesis
The discovery of novel compounds from natural sources like Peperomia tetraphylla, which yielded a novel cyclobutane-type norlignan, underscores the importance of cyclobutane derivatives in natural product synthesis. This research opens up new avenues for the development of compounds with potential therapeutic uses Li, Y., Huang, J., Gong, Z., & Tian, X. (2007).
Advanced Materials and Catalysis
Cyclobutane derivatives have also found applications in the field of materials science and catalysis. The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates demonstrate the versatility of these compounds in forming materials with unique properties and applications in various technological fields Drujon, X., Riess, G., Hall, H. K., & Padías, A. (1993).
Properties
IUPAC Name |
methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-6-9-7-13(8-9,10(15)17-5)14-11(16)18-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHODLNECMAQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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